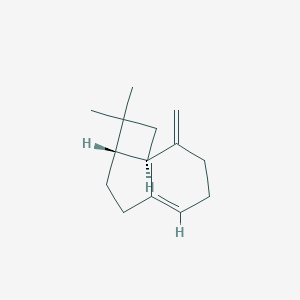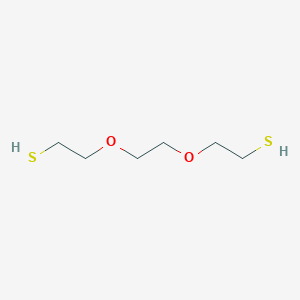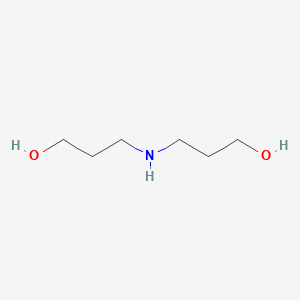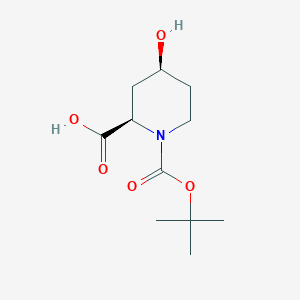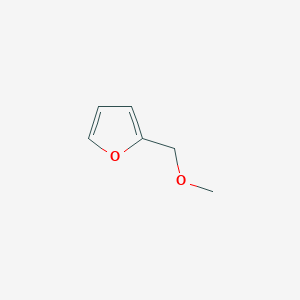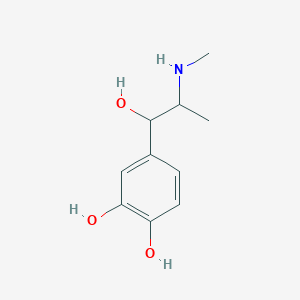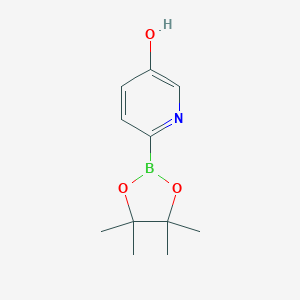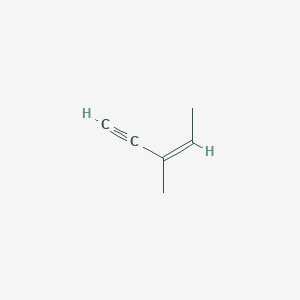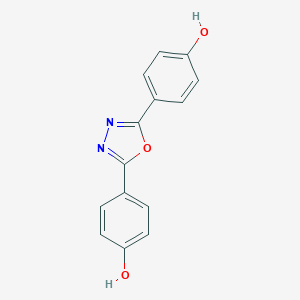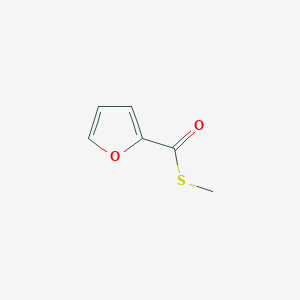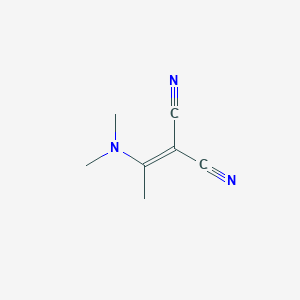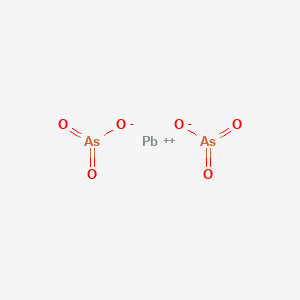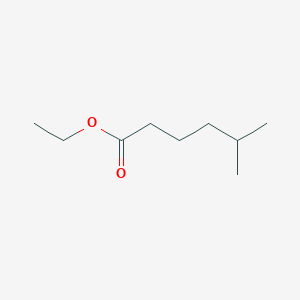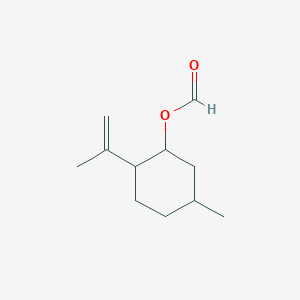
Isopulegyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopulegyl formate is a chemical compound that belongs to the class of monoterpenoids. It is widely used in various industries, including fragrance, flavor, and pharmaceuticals. Isopulegyl formate is a colorless liquid with a pleasant odor that is similar to mint. It is synthesized through various methods, including chemical and enzymatic synthesis. Isopulegyl formate has several scientific research applications, including its use as an insecticide, antimicrobial agent, and in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Isopulegyl formate has several scientific research applications, including its use as an insecticide, antimicrobial agent, and in the treatment of various diseases. Isopulegyl formate has been found to have insecticidal properties against several insect species, including mosquitoes, flies, and cockroaches. It is also effective against several microbial strains, including bacteria and fungi. Isopulegyl formate has been found to have potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of isopulegyl formate is not well understood. However, studies have suggested that it exerts its insecticidal and antimicrobial effects by disrupting the cell membrane and inhibiting the activity of various enzymes. Isopulegyl formate has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Isopulegyl formate has several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Isopulegyl formate has also been found to have anti-tumor properties and may inhibit the growth and proliferation of cancer cells. Additionally, isopulegyl formate has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Isopulegyl formate has several advantages and limitations for lab experiments. It is readily available and easy to synthesize, making it a cost-effective compound for research purposes. Isopulegyl formate is also stable and has a long shelf life, making it suitable for long-term experiments. However, isopulegyl formate has a strong odor, which may be a limitation in certain experiments. Additionally, isopulegyl formate has not been extensively studied, and its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for the research and development of isopulegyl formate. Further studies are needed to understand its mechanism of action and potential therapeutic effects in the treatment of various diseases. Additionally, more research is needed to determine its safety and toxicity profile. Isopulegyl formate has potential applications in various industries, including fragrance, flavor, and pharmaceuticals, and further research is needed to explore its potential in these areas.
Synthesemethoden
Isopulegyl formate can be synthesized through various methods, including chemical and enzymatic synthesis. Chemical synthesis involves the reaction of isopulegol with formic acid in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes, such as lipases, to catalyze the esterification of isopulegol and formic acid. The enzymatic synthesis method is preferred as it is more environmentally friendly and produces higher yields.
Eigenschaften
CAS-Nummer |
10588-15-5 |
|---|---|
Produktname |
Isopulegyl formate |
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(5-methyl-2-prop-1-en-2-ylcyclohexyl) formate |
InChI |
InChI=1S/C11H18O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7,9-11H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
PPCFFEDGKDEJFV-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC=O)C(=C)C |
SMILES |
CC1CCC(C(C1)OC=O)C(=C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC=O)C(=C)C |
Andere CAS-Nummern |
10588-15-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



